Berlopentin
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Overview
Description
Berlopentin is splenopentin analog used to treat HIV positive patients; has immunostimulatory properties. Splenopentin--influence on antibody formation in immunosuppressed animals and on phagocytic capability of human granulocytes.
Scientific Research Applications
Pharmacokinetics Interaction with Caffeine
Berlopentin's influence on the clearance of drugs metabolized by hepatic microsomal oxidation was studied, showing that it does not significantly affect caffeine elimination, indicating that this compound coadministration is unlikely to affect the clearance of such drugs (Simon et al., 1992).
Inhibition of Adenylyl Cyclase
Research on the ORL1 receptor, closely related to opioid receptors, found that in cells transfected with ORL1, etorphine, a nonselective opiate agonist, mediated inhibition of adenylyl cyclase. Although not directly referencing this compound, this study highlights the complexity of receptor interactions, which may be relevant for understanding this compound's broader pharmacological effects (Mollereau et al., 1994).
Antitumor Effects and Drug Development
This compound's application in the antitumor domain is not directly studied, but the evolution of drug discovery, especially in molecular biology and genomic sciences, has led to the development of more tailored drugs targeting specific molecular defects, a principle that could be applicable to this compound (Drews, 2000).
Potential in Genomic Research
The development of CTRL, a dynamic consent and participant engagement platform, exemplifies the advancements in genomic research. While not directly involving this compound, this research area's growth indicates increasing opportunities for drug research and application in genomic medicine, which may include drugs like this compound in the future (Haas et al., 2021).
Antithrombotic Medicine
A study on the aqueous extract of Rabdosia rubescens, used traditionally as an antithrombotic medicine, found that it inhibits platelet aggregation and thrombosis. While this compound is not directly referenced, the exploration of natural compounds in this field could inform further research on similar compounds like this compound (Wang et al., 2015).
Properties
CAS No. |
91418-71-2 |
---|---|
Molecular Formula |
C35H55N9O11 |
Molecular Weight |
777.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-acetamido-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H55N9O11/c1-19(2)29(33(53)43-27(34(54)55)18-22-10-12-23(47)13-11-22)44-32(52)26(14-15-28(48)49)42-31(51)25(8-5-6-16-38-20(3)45)41-30(50)24(40-21(4)46)9-7-17-39-35(36)37/h10-13,19,24-27,29,47H,5-9,14-18H2,1-4H3,(H,38,45)(H,40,46)(H,41,50)(H,42,51)(H,43,53)(H,44,52)(H,48,49)(H,54,55)(H4,36,37,39)/t24-,25-,26-,27-,29-/m0/s1 |
InChI Key |
KSWRINCJIKCVPA-RRUDZPKISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
RXEVY |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(N(alpha)-acetyl-Arg)-(N(epsilon)-acetyl-Lys)-Glu-Val-Tyr (N(alpha)-acetylarginyl)-(N(epsilon)-acetyllysyl)-glutamyl-valyl-tyrosine berlopentin berlopentin hydrochloride DA SP-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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